molecular formula C11H13FINO B8158948 N,N-diethyl-3-fluoro-4-iodobenzamide

N,N-diethyl-3-fluoro-4-iodobenzamide

Número de catálogo: B8158948
Peso molecular: 321.13 g/mol
Clave InChI: WIRCJSLNGMTLPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-Diethyl-3-fluoro-4-iodobenzamide is a benzamide derivative characterized by a fluorine substituent at the 3-position and an iodine atom at the 4-position of the benzamide core. The N,N-diethylamide group introduces significant lipophilicity, which may enhance membrane permeability compared to non-alkylated analogs.

Propiedades

IUPAC Name

N,N-diethyl-3-fluoro-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)8-5-6-10(13)9(12)7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRCJSLNGMTLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-fluoro-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-iodobenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3-fluoro-4-iodobenzoic acid is converted to an amide group by reacting it with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of N,N-diethyl-3-fluoro-4-iodobenzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions:

    Substitution Reactions: N,N-diethyl-3-fluoro-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amide group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of N,N-diethyl-3-fluoro-4-iodobenzamide can be obtained.

    Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield amines or other reduced forms.

Aplicaciones Científicas De Investigación

Chemistry: N,N-diethyl-3-fluoro-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological and medicinal research, N,N-diethyl-3-fluoro-4-iodobenzamide is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mecanismo De Acción

The mechanism of action of N,N-diethyl-3-fluoro-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-diethyl-3-fluoro-4-iodobenzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence ID
N,N-Diethyl-3-fluoro-4-iodobenzamide N,N-diethyl, 3-F, 4-I 365.22 (calc.) High lipophilicity; potential receptor ligand [11]
N-(3-Fluorophenyl)-4-iodobenzamide 3-F phenyl, 4-I 341.12 Polar aromatic group; possible lower BBB penetration [13]
n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide 3-Cl, 2-F phenyl; 2-I 375.56 Steric hindrance at 2-I may reduce binding affinity [12]
4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) Benzylpiperidinyl, 4-I 534.35 (calc.) High sigma receptor affinity (Ki = 4.6 nM); used in breast cancer imaging [3, 6]
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide 3-CN, 4-F phenyl; 5-F, 2-I 371.12 Electron-withdrawing cyano group; may enhance metabolic stability [4]
N-(3-Aminophenyl)-4-iodobenzamide 3-NH₂ phenyl, 4-I 338.14 Electron-donating amino group; potential for covalent interactions [7]

Key Observations:

Substituent Position and Receptor Binding: The iodine position significantly impacts biological activity. For example, 4-IBP (4-iodo) demonstrates high sigma receptor binding (Kd = 26 nM) , whereas 2-iodo analogs (e.g., n-(3-chloro-2-fluorophenyl)-2-iodobenzamide) may exhibit reduced affinity due to steric effects . Fluorine at the 3-position (as in N,N-diethyl-3-fluoro-4-iodobenzamide) could enhance metabolic stability compared to non-fluorinated analogs .

Functional Group Effects: N,N-Diethyl vs. Electron-Withdrawing Groups: The cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide introduces electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation .

Pharmacological Applications: 4-IBP’s benzylpiperidinyl moiety enables high sigma receptor binding, suggesting that bulkier substituents enhance receptor interaction . In contrast, the diethyl group in the target compound may favor interactions with hydrophobic binding pockets. Amino-substituted analogs (e.g., N-(3-aminophenyl)-4-iodobenzamide) could serve as precursors for prodrugs or covalent inhibitors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.